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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral spectrum of JE-2147,

a potent, second-generation dipeptide human immunodeficiency virus (HIV) protease inhibitor.

Also known as AG1776 and KNI-764, JE-2147 was designed to be effective against a wide

range of HIV strains, including those resistant to first-generation protease inhibitors.[1][2] This

document summarizes key quantitative data, details the experimental protocols used for its

evaluation, and illustrates its mechanism of action and experimental workflows.

Core Antiviral Activity and Cytotoxicity
JE-2147 is a peptidomimetic inhibitor containing an allophenylnorstatine moiety, which targets

the active site of the HIV protease enzyme.[1][2][3][4] This enzyme is critical for the cleavage of

viral Gag and Gag-Pol polyproteins, a necessary step for the maturation of infectious virions.[1]

By inhibiting this process, JE-2147 effectively halts the viral replication cycle.

Quantitative Antiviral Spectrum
The in vitro potency of JE-2147 has been evaluated against laboratory strains of HIV-1, HIV-2,

Simian Immunodeficiency Virus (SIV), and a panel of multi-drug-resistant clinical HIV-1

isolates. The 50% inhibitory concentration (IC₅₀) values, which represent the concentration of

the drug required to inhibit 50% of viral replication, are summarized below.

Table 1: In Vitro Antiviral Activity of JE-2147 Against Laboratory Strains
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Virus Strain Cell Line Assay Endpoint IC₅₀ (nM)

HIV-1LAI CEM-SS Cytopathic Effect 20

HIV-2ROD CEM-SS Cytopathic Effect 20

SIVMAC251 CEM-SS Cytopathic Effect 30

Data sourced from Yoshimura K, et al. PNAS. 1999.[1][2][5]

Table 2: In Vitro Antiviral Activity of JE-2147 Against Multi-PI-Resistant Clinical HIV-1 Isolates

Clinical Isolate
Patient
Background

Fold
Resistance to
other PIs

IC₅₀ of JE-2147
(nM)

Fold Change
vs. Wild-Type

Patient 1
Failed 9 anti-HIV

drugs
High 13 <2

Patient 2
Failed 10 anti-

HIV drugs
High 21 <2

Patient 3
Failed 11 anti-

HIV drugs
High 23 <2

Patient 4
Failed 10 anti-

HIV drugs
High 20 <2

Patient 5
Failed 9 anti-HIV

drugs
High 41 <2

Patient 6
Failed 10 anti-

HIV drugs
High 28 <2

Patient 7
Failed 11 anti-

HIV drugs
High 31 <2

Data adapted from Yoshimura K, et al. PNAS. 1999. The study demonstrated that while these

clinical isolates showed high-level resistance (10- to >71-fold) to then-current protease
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inhibitors (saquinavir, ritonavir, indinavir, nelfinavir), they remained highly sensitive to JE-2147.

[1][5]

Mechanism of Action: HIV Protease Inhibition
JE-2147 functions by directly binding to the active site of the HIV protease enzyme. This

competitive inhibition prevents the protease from processing the viral Gag-Pol polyproteins,

which are essential for producing mature, infectious viral particles. The following diagram

illustrates this mechanism within the context of the HIV replication cycle.
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Caption: Mechanism of action of JE-2147 in the HIV replication cycle.

Experimental Protocols
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The in vitro antiviral activity of JE-2147 was primarily determined through cytopathic effect

(CPE) inhibition assays and p24 antigen production assays.

Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect host cells from the virus-induced cell

death.

Cell Lines: CEM-SS cells, a human T-cell line highly susceptible to HIV-induced cytopathic

effects.

Virus Strains: Laboratory-adapted strains such as HIV-1LAI, HIV-2ROD, and SIVMAC251.

Procedure:

CEM-SS cells are seeded in 96-well microtiter plates.

Serial dilutions of JE-2147 are added to the wells.

A standard inoculum of cell-free virus is added to the wells.

The plates are incubated for a period that allows for multiple rounds of viral replication

(typically 6-9 days).

Cell viability is quantified using a tetrazolium-based colorimetric method (e.g., MTT or XTT

assay). The dye is converted to a colored formazan product by metabolically active (living)

cells.

The absorbance is read using a spectrophotometer, and the IC₅₀ is calculated as the drug

concentration that protects 50% of the cells from virus-induced death compared to

untreated, virus-infected controls.

p24 Antigen Production Assay
This assay quantifies the amount of HIV-1 p24 core antigen produced in the supernatant of

infected cell cultures, which is a direct marker of viral replication.
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Cell Lines: Phytohemagglutinin-activated peripheral blood mononuclear cells (PHA-PBMs)

from healthy donors, representing a more physiologically relevant primary cell model.

Virus Strains: Multi-drug-resistant clinical isolates obtained from patient samples.

Procedure:

PHA-PBMs are cultured in 48-well plates.

Cells are infected with a standardized amount of the clinical HIV-1 isolate.

Serial dilutions of JE-2147 are added to the cultures.

The cultures are incubated for 7 days.

On day 7, the cell culture supernatant is harvested.

The concentration of p24 antigen in the supernatant is quantified using a commercially

available enzyme-linked immunosorbent assay (ELISA) kit.

The IC₅₀ is determined by calculating the drug concentration required to reduce p24

antigen production by 50% relative to the untreated virus control.

The following diagram outlines the general workflow for determining the in vitro antiviral activity.
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Caption: General experimental workflow for in vitro anti-HIV assays.
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In Vitro Resistance Profile
Studies on the emergence of resistance to JE-2147 in vitro demonstrated a significantly

delayed development of resistant HIV-1 variants compared to its predecessor, KNI-272, and

other related protease inhibitors.[1][5] This suggests a higher genetic barrier to resistance for

JE-2147, which is a favorable characteristic for an antiviral agent.

In conclusion, JE-2147 demonstrates potent and broad-spectrum in vitro activity against

diverse HIV strains, including those with extensive resistance to other protease inhibitors. Its

robust performance in preclinical assays highlights the potential of its structural design in

overcoming common resistance pathways.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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